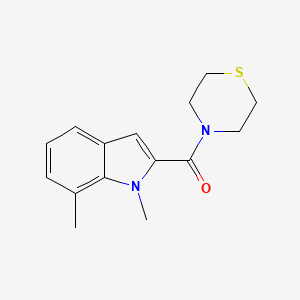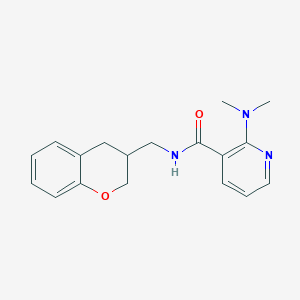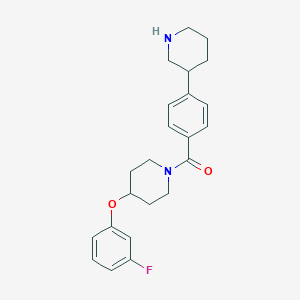
1,7-dimethyl-2-(4-thiomorpholinylcarbonyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives, including compounds similar to 1,7-dimethyl-2-(4-thiomorpholinylcarbonyl)-1H-indole, often involves intricate reactions that provide the desired functionalization on the indole core. For instance, Avdeenko et al. (2020) described the synthesis of new indole derivatives by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amoyl)amides with 2,3-dimethylindole, highlighting the versatility of indole modifications through redox reactions and 1,4-addition schemes [A. Avdeenko, S. Konovalova, I. Yakymenko, 2020].
Molecular Structure Analysis
The molecular structure of indole derivatives, such as 1,7-dimethyl-2-(4-thiomorpholinylcarbonyl)-1H-indole, is crucial for understanding their chemical behavior. Kaynak et al. (2013) explored the crystal structures of indole derivatives, revealing the planarity of the indole heterocycle and how hydrogen bonding and weak interactions like π⋯π stacking influence the molecular conformation [F. Kaynak, S. Özbey, N. Karalı, 2013].
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions due to the reactive nature of the indole ring and the attached functional groups. For example, the work by Fujita et al. (2002) showcases the oxidative cyclization of amino alcohols, demonstrating the synthetic versatility of indole compounds and their potential to form complex structures [K. Fujita, Kazunari Yamamoto, R. Yamaguchi, 2002].
Physical Properties Analysis
The physical properties of indole derivatives are influenced by their molecular structure. For instance, crystallographic studies provide insights into the solid-state conformation, intermolecular interactions, and how these aspects affect the compound's physical properties, such as solubility and melting point [S. Tariq et al., 2020].
Chemical Properties Analysis
The chemical properties of indole derivatives, including reactivity and stability, are largely determined by their molecular framework. Research by Du et al. (2011) on the electrosynthesis of substituted 1H-indoles from o-nitrostyrenes highlights innovative methods to manipulate the indole core, offering new pathways to tailor the chemical properties of these compounds for specific applications [Peng Du, Jonathan L. Brosmer, D. Peters, 2011].
Eigenschaften
IUPAC Name |
(1,7-dimethylindol-2-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-4-3-5-12-10-13(16(2)14(11)12)15(18)17-6-8-19-9-7-17/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTVXXOMOLCFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2C)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(cyclopropylsulfonyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5662731.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5662732.png)

![9-(1H-imidazol-4-ylmethyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5662744.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5662753.png)
![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5662764.png)

![1-[(1-benzyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5662771.png)
![2-(2-hydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5662781.png)
![8-[(2-ethoxypyridin-3-yl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5662790.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5662800.png)
![[(3aS*,9bS*)-7-methoxy-2-(pyridin-3-ylmethyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5662811.png)
![1-[4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5662827.png)
